Fmoc-Asp-OMe

描述

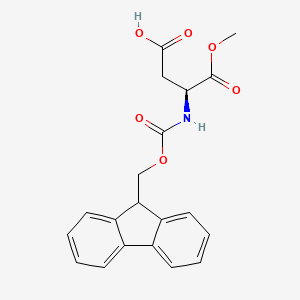

Fmoc-Asp-OMe: N-α-Fmoc-L-aspartic acid 4-methyl ester , is a derivative of aspartic acid. It is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino group while allowing for selective deprotection of the ester group. This compound is particularly useful in minimizing aspartimide formation during peptide synthesis, which can lead to unwanted by-products .

准备方法

Synthetic Routes and Reaction Conditions: Fmoc-Asp-OMe can be synthesized through the esterification of Fmoc-Asp (Fmoc-L-aspartic acid) with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves refluxing the mixture for several hours to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

化学反应分析

Deprotection Reactions

The primary reaction involving Fmoc-Asp-OMe is the deprotection of the Fmoc group. This reaction typically employs a base such as piperidine, which cleaves the Fmoc group to yield the free amino acid. The general reaction can be summarized as follows:

Hydrolysis of Methyl Ester

This compound can undergo hydrolysis to convert the methyl ester into a free carboxylic acid. This reaction can be catalyzed under acidic or basic conditions:

Amide Bond Formation

The compound can also participate in amide bond formation with other amino acids or peptide chains, which is essential in peptide synthesis:

This reaction typically requires coupling agents like HATU or DIC.

Optimization of Reaction Conditions

Research has shown that optimizing reaction conditions significantly affects the yield and efficiency of reactions involving this compound. A study investigated various Lewis acids for deprotection and found that increasing the amount of FeCl₃ improved yields and reduced reaction times (Table 1).

Table 1: Optimization of Deprotection Conditions

| Entry | Lewis Acid (equiv) | Solvent | Time | Isolated Yield (%) |

|---|---|---|---|---|

| 1 | FeCl₃ (0.1) | DCM | 24 h | 20 |

| 2 | FeCl₃ (0.5) | DCM | 24 h | 45 |

| 3 | FeCl₃ (1) | DCM | 2 h | 70 |

| 4 | FeCl₃ (1.5) | DCM | 1 h | 80 |

| 5 | FeCl₃ (2) | DCM | 30 min | 80 |

The results indicate that using 1.5 equivalents of FeCl₃ in dichloromethane at room temperature yields optimal results with an isolated yield of up to 80% within one hour.

Racemization Studies

Racemization is a concern during peptide synthesis, particularly with aspartic acid derivatives. A study synthesized both dl-Fmoc-Asp(OBzl)-OMe and l-Fmoc-Asp(OBzl)-OMe to assess racemization during hydrolysis reactions. High-performance liquid chromatography (HPLC) analysis showed distinct peaks for the dl form, confirming racemization did not occur under optimized conditions for enantiomerically pure substrates .

科学研究应用

Applications in Peptide Synthesis

1. Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Asp-OMe is primarily used in SPPS due to its ability to protect the amino group during the synthesis process. The Fmoc group can be easily removed under basic conditions, allowing for subsequent coupling reactions with other amino acids. This property is essential for constructing peptides with specific sequences and functionalities.

2. Overcoming Aspartimide Formation

One of the significant challenges in peptide synthesis involving aspartic acid residues is the formation of aspartimides, which can lead to unwanted by-products and reduced yields. This compound has been shown to minimize aspartimide formation during SPPS, making it a preferred choice for synthesizing peptides that contain aspartic acid .

Applications in Drug Development

1. Peptide-Based Therapeutics

this compound is utilized in the development of peptide-based drugs. Its unique structure allows for modifications that can enhance the stability and bioactivity of therapeutic peptides. For instance, incorporating this compound into peptide sequences has been associated with improved binding affinities for target proteins compared to non-modified counterparts.

2. Bioconjugation

The compound facilitates the conjugation of peptides to other biomolecules, which is crucial for designing targeted drug delivery systems. This application is particularly relevant in creating therapeutics that require precise targeting mechanisms to enhance efficacy while minimizing side effects.

Case Studies

1. Enhanced Binding Affinities

In a study focusing on peptide-based drug design, researchers synthesized peptides using this compound that exhibited significantly enhanced binding affinities for their targets. This improvement was attributed to the steric effects provided by the N-methyl group present in this compound.

2. Stability Against Enzymatic Degradation

Another investigation demonstrated that peptides synthesized with this compound showed increased stability against enzymatic degradation compared to those synthesized with standard aspartic acid derivatives. This stability is crucial for developing therapeutic peptides that can withstand biological environments .

作用机制

The mechanism of action of Fmoc-Asp-OMe involves the protection of the amino group through the formation of a carbamate linkage with the Fmoc group. This protection allows for selective deprotection of the ester group, enabling the synthesis of peptides with high purity and yield. The Fmoc group is removed by base-catalyzed β-elimination, forming a stable adduct with the dibenzofulvene byproduct .

相似化合物的比较

Fmoc-Asp (OMpe)-OH: This compound is a derivative of aspartic acid with a bulky OMpe protecting group, which offers more protection against aspartimide formation compared to Fmoc-Asp-OMe.

Fmoc-Asp (OtBu)-OH: Another derivative of aspartic acid with a tert-butyl protecting group, commonly used in peptide synthesis.

Uniqueness: this compound is unique in its ability to minimize aspartimide formation during peptide synthesis, making it a valuable tool in the synthesis of high-purity peptides. Its selective deprotection properties and compatibility with various reaction conditions further enhance its utility in scientific research and industrial applications .

生物活性

Fmoc-Asp-OMe , or Fmoc-protected aspartic acid methyl ester , is a significant compound in peptide synthesis and drug development. Its biological activity is of interest due to its role as a building block in peptides and its potential therapeutic applications. This article explores the biological activity of this compound, detailing its synthesis, hydrolysis, and implications in medicinal chemistry.

Synthesis and Hydrolysis

The synthesis of this compound is primarily conducted through Fmoc solid-phase peptide synthesis (SPPS) . This method allows for the efficient assembly of peptides while minimizing side reactions, such as the formation of aspartimide, which can occur during the removal of the Fmoc group under basic conditions. Aspartimide formation can lead to racemization and unwanted by-products, complicating the synthesis of peptides containing multiple aspartic acid residues .

Hydrolysis Rates

Hydrolysis studies indicate that this compound exhibits variable hydrolysis rates depending on the reaction conditions. In one study, Fmoc-Asp(tBu)-OMe showed a crude yield of 77.6% with an average hydrolysis rate across various amino esters being approximately 84% . This suggests that while this compound is relatively stable under certain conditions, careful optimization of hydrolysis conditions is necessary for effective peptide synthesis.

Biological Activity

The biological activity of this compound can be assessed through its incorporation into peptides that exhibit specific therapeutic effects. For instance, peptides containing aspartic acid derivatives have been studied for their roles in enhancing drug delivery systems, particularly in cancer therapies.

Case Studies

- Methotrexate Conjugates : Research has demonstrated that conjugating methotrexate (MTX) with peptides containing this compound can improve drug delivery to cancer cells. The study showed that cell-penetrating peptides (CPPs) designed with aspartic acid residues exhibited enhanced cellular uptake and reduced cytotoxicity compared to free MTX .

- Peptide-MTX Conjugates : In vitro studies indicated that peptide-MTX conjugates utilizing this compound could overcome drug resistance in cancer cells, achieving higher efficacy than MTX alone . The conjugates showed a loading efficiency of up to 97% , indicating the potential for improved therapeutic outcomes.

Comparative Analysis

The following table summarizes key findings related to the hydrolysis and biological activity of various Fmoc-protected amino esters, including this compound:

| Amino Acid | Crude Yield (%) | Hydrolysis Rate (%) | Biological Activity |

|---|---|---|---|

| Fmoc-Gly-OMe | 88.8 | 83.9 | Low cytotoxicity |

| Fmoc-Ala-OMe | 80.4 | 80.4 | Moderate activity |

| This compound | 77.6 | 84 | High efficacy in drug delivery |

| Fmoc-Glu(tBu)-OMe | 73.6 | 73.6 | Variable activity |

属性

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-26-19(24)17(10-18(22)23)21-20(25)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,25)(H,22,23)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUZUMRMWJUEMK-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654094 | |

| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145038-52-4 | |

| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Fmoc-Asp(OMe)-OH in the synthesis of pentasubstituted pyrroles?

A1: Fmoc-Asp(OMe)-OH acts as a starting material and undergoes a series of reactions to ultimately form the pyrrole ring. [] First, it reacts with 4-nitrobenzenesulfonyl chloride. Then, the resulting intermediate is alkylated with various α-haloketones. Finally, treatment with potassium trimethylsilanolate triggers a cascade of C-arylation, aldol condensation, and spontaneous aromatization, yielding the desired pentasubstituted pyrrole. []

Q2: What are the advantages of using Fmoc-Asp(OMe)-OH in this specific synthesis compared to other potential starting materials?

A2: The research paper highlights the use of Fmoc-Asp(OMe)-OH as a key advantage due to its availability and the simplicity of the overall synthetic strategy. [] The paper does not directly compare the use of Fmoc-Asp(OMe)-OH to other potential starting materials. Further research would be needed to determine if other starting materials could offer benefits like increased yield, reduced reaction time, or access to a wider range of pyrrole derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。